molecular formula C9H13N3O2 B2794718 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole CAS No. 1262865-30-4

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole

Cat. No.: B2794718
CAS No.: 1262865-30-4
M. Wt: 195.222
InChI Key: VJOVMZDBOHSNFB-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 1-cyclopentyl-4-methyl-3-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines under acidic or basic conditions . For industrial production, a one-pot multicomponent process can be employed, which involves the use of transition-metal catalysts and photoredox reactions . This method is efficient and scalable, making it suitable for large-scale production.

Properties

IUPAC Name

1-cyclopentyl-4-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7-6-11(8-4-2-3-5-8)10-9(7)12(13)14/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOVMZDBOHSNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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